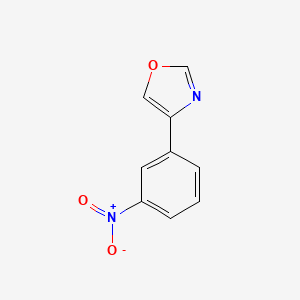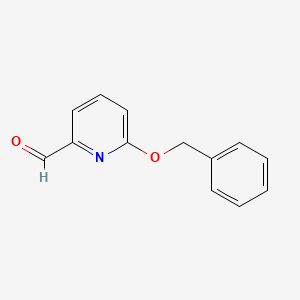
1-(4-Methoxyphenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the para position of the phenyl ring enhances its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the quinazolinone core. Another method involves the use of 2-aminobenzonitrile and 4-methoxybenzoyl chloride in the presence of a base, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This method utilizes fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolin-4(3H)-one derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with diverse biological activities.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells, contributing to its antitumor activity .
相似化合物的比较
1-(4-Methoxyphenyl)quinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:
Quinazolin-4(3H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
4,6,7-Trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline core, leading to enhanced antitumor activity.
Benzothiazole-containing quinazoline derivatives: These compounds exhibit potent antitumor activity and are structurally similar to this compound.
The presence of the methoxy group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
属性
CAS 编号 |
16328-59-9 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-15(18)13-4-2-3-5-14(13)17/h2-10H,1H3 |
InChI 键 |
YTNNEWPGVRVNCJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=NC(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)

